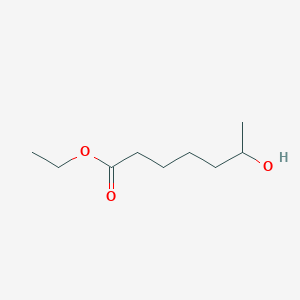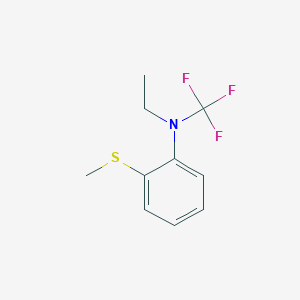
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aniline core substituted with ethyl, methylthio, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-(methylthio)aniline with ethyl halides in the presence of a base to introduce the ethyl group. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation conditions are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while electrophilic substitution can introduce various functional groups onto the aromatic ring.
科学的研究の応用
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The ethyl group may affect the compound’s overall steric and electronic properties, modulating its interactions with target molecules.
類似化合物との比較
Similar Compounds
N-ethyl-2-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-ethyl-N-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its redox behavior and interactions.
2-(methylthio)-N-(trifluoromethyl)aniline: Lacks the ethyl group, influencing its steric and electronic properties.
Uniqueness
N-ethyl-2-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methylthio group provides redox activity. The ethyl group further modulates its steric and electronic characteristics, making it a versatile compound for various applications.
特性
分子式 |
C10H12F3NS |
|---|---|
分子量 |
235.27 g/mol |
IUPAC名 |
N-ethyl-2-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NS/c1-3-14(10(11,12)13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 |
InChIキー |
QTPKKVMBQITEFN-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



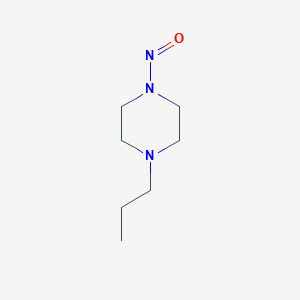
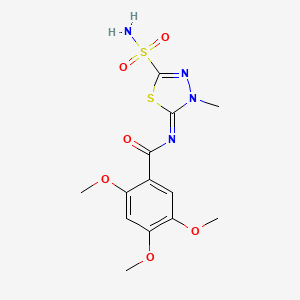
![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)
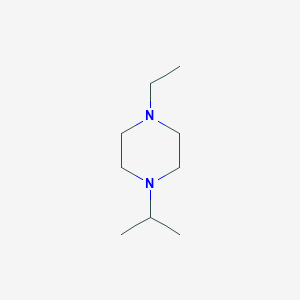


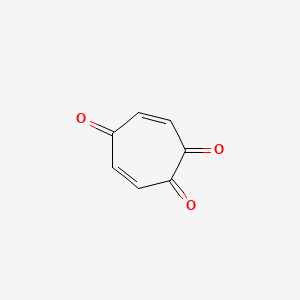

![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)

